(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of a thiazole ring, chlorophenyl, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The chlorophenyl and iodophenyl groups are introduced through coupling reactions such as Suzuki or Heck coupling, which involve palladium-catalyzed cross-coupling of aryl halides with appropriate boronic acids or alkenes.
Final Assembly: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and iodophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of thiazole-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The thiazole ring and phenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-bromophenyl)prop-2-enenitrile
- (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-fluorophenyl)prop-2-enenitrile
- (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-methylphenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile lies in the presence of the iodophenyl group, which can participate in unique halogen bonding interactions. This property can be exploited in the design of new materials and drugs with specific binding characteristics.
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClIN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKRAGVVJRKHM-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClIN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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